molecular formula C24H17ClFN3O B2959779 3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189876-08-1

3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2959779
CAS RN: 1189876-08-1
M. Wt: 417.87
InChI Key: VKZTUYHLEVLGCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several rings and functional groups. The benzyl and chlorobenzyl groups are both aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds . The pyrimidoindolone group contains a fused ring system with both six-membered and five-membered rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. The benzyl and chlorobenzyl groups could potentially undergo electrophilic aromatic substitution reactions . The pyrimidoindolone group, being a type of amide, could potentially undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For instance, the presence of the fluorine atom could influence the compound’s reactivity and the polarity of the molecule . The aromatic rings could contribute to the compound’s stability and could also influence its solubility in different solvents .

Scientific Research Applications

Synthesis and Antitumor Activity

Compounds synthesized through processes such as the thermal Fischer indolization and further modified by various chemical reactions have shown promise as antineoplastic agents. Nguyen et al. (1990) demonstrated that certain derivatives exhibit significant antitumor activity both in vitro and in vivo, suggesting their potential as a new class of antineoplastic agents (Nguyen et al., 1990).

Anti-inflammatory and Analgesic Properties

Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives revealed compounds with equal or greater potency than indomethacin, a known anti-inflammatory and analgesic agent. Muchowski et al. (1985) identified specific derivatives that showcased significant anti-inflammatory and analgesic effects in both acute and chronic animal models (Muchowski et al., 1985).

Novel Synthetic Approaches

Advancements in synthetic methodologies have enabled the efficient production of complex heterocyclic compounds. Yan et al. (2009) developed a one-pot, four-component reaction that efficiently generates polysubstituted pyrido[1,2-a]benzimidazole derivatives, demonstrating the versatility and potential of these compounds for further functionalization and study (Yan et al., 2009).

Potential Calcium-Channel Antagonist Activity

Linden et al. (2011) investigated the properties of 1,4-dihydropyridine derivatives, revealing insights into their potential as calcium modulatory properties. The study provides a foundation for further exploration of similar compounds in the context of cardiovascular diseases and other conditions where calcium-channel modulation is relevant (Linden et al., 2011).

Safety and Hazards

As with any chemical compound, handling “3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one” would require appropriate safety precautions. The compound could potentially be harmful if swallowed, inhaled, or if it comes into contact with the skin . It’s also possible that it could pose environmental hazards .

properties

IUPAC Name

3-benzyl-5-[(4-chlorophenyl)methyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O/c25-18-8-6-17(7-9-18)14-29-21-11-10-19(26)12-20(21)22-23(29)24(30)28(15-27-22)13-16-4-2-1-3-5-16/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZTUYHLEVLGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.